

A Comprehensive Technical Guide to the Physicochemical Properties of Azodicarboxylic Acid Dipiperidide

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Compound of Interest

Compound Name: 1,1'-(Azodicarbonyl)-dipiperidine

Cat. No.: B077770

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Introduction

Azodicarboxylic acid dipiperidide, commonly known as ADDP, is a versatile reagent in organic synthesis. Its chemical formula is $C_{12}H_{20}N_4O_2$ and it has a molecular weight of 252.31 g/mol. This document provides an in-depth overview of its physicochemical properties, experimental protocols for its characterization, and its primary application in the Mitsunobu reaction. ADDP is recognized as an azo-type reagent that is particularly effective in Mitsunobu reactions involving substrates that are less acidic.

Physicochemical Properties

The key physicochemical properties of Azodicarboxylic acid dipiperidide are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Appearance	Yellow crystalline powder	--INVALID-LINK--
Melting Point	134-136 °C	--INVALID-LINK--
Boiling Point (Predicted)	366.4 ± 25.0 °C at 760 mmHg	--INVALID-LINK--
Density (Predicted)	1.29 ± 0.1 g/cm ³	--INVALID-LINK--
Flash Point	175.4 °C	--INVALID-LINK--
Vapor Pressure	1.47E-05 mmHg at 25°C	--INVALID-LINK--
Refractive Index	1.622	--INVALID-LINK--

Table 2: Identification and Chemical Formula

Identifier	Value	Reference(s)
CAS Number	10465-81-3	--INVALID-LINK--
Molecular Formula	C ₁₂ H ₂₀ N ₄ O ₂	--INVALID-LINK--
Molecular Weight	252.31 g/mol	--INVALID-LINK--
Synonyms	1,1'- (Azodicarbonyl)dipiperidine, ADD, ADDP, Azodicarboxylic dipiperidide	--INVALID-LINK--
InChI Key	OQJBFFCUFALWQL- BUHFOSPRSA-N	--INVALID-LINK--
SMILES	O=C(/N=N/C(=O)N1CCCCC1) N2CCCCC2	--INVALID-LINK--

Table 3: Solubility Data

Solvent	Solubility	Reference(s)
Water	Slightly soluble	--INVALID-LINK--
Chloroform	Soluble (in 2.5% solution)	--INVALID-LINK--
Ethanol	Soluble	--INVALID-LINK--
Ether	Soluble	--INVALID-LINK--
Tetrahydrofuran (THF)	Soluble	--INVALID-LINK--
Dimethylformamide (DMF)	10 mg/ml	--INVALID-LINK--
Methanol	Slightly soluble	--INVALID-LINK--
Dimethyl sulfoxide (DMSO)	Slightly soluble	--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Azodicarboxylic acid dipiperidide are provided below.

Synthesis of Azodicarboxylic Acid Dipiperidide

While a specific detailed protocol for the synthesis of ADDP is not readily available in the provided search results, a plausible synthetic route can be inferred from its structure and related compounds. The synthesis would likely involve the reaction of piperidine with a suitable azodicarboxylate precursor. A general procedure is outlined below:



Materials:

- Piperidine
- Diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate derivative
- Anhydrous solvent (e.g., Tetrahydrofuran, Diethyl ether)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve piperidine (2.2 equivalents) in an anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of diethyl azodicarboxylate (1 equivalent) in the same anhydrous solvent to the piperidine solution with constant stirring.
- Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the yellow crystalline product.

Determination of Melting Point

The melting point of an organic solid is a crucial indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle

Procedure:

- Ensure the Azodicarboxylic acid dipiperidide sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.

- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (134-136 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.
- Record the temperature at which the first drop of liquid appears (the beginning of melting).
- Record the temperature at which the entire solid has turned into a clear liquid (the end of melting).
- The recorded range is the melting point of the sample. A sharp melting point range (1-2 °C) is indicative of a pure compound.

Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of Azodicarboxylic acid dipiperidide in various solvents.

Materials:

- Azodicarboxylic acid dipiperidide
- A selection of solvents (e.g., water, ethanol, chloroform, THF, etc.)
- Small test tubes
- Spatula
- Vortex mixer

Procedure:

- Place approximately 10-20 mg of Azodicarboxylic acid dipiperidide into a small test tube.

- Add 1 mL of the chosen solvent to the test tube.
- Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.
- Visually inspect the solution. Classify the solubility as:
 - Soluble: If the solid completely dissolves, forming a clear solution.
 - Slightly soluble: If a small portion of the solid dissolves, but some remains undissolved.
 - Insoluble: If the solid does not appear to dissolve at all.
- Repeat the procedure for each solvent to be tested.

Spectroscopic Analysis

NMR spectroscopy is used to determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

Sample Preparation:

- Dissolve 5-10 mg of purified Azodicarboxylic acid dipiperidide in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.
- Transfer the solution to an NMR tube.

¹H NMR Analysis:

- Acquire the proton NMR spectrum. The expected signals for the piperidine protons would likely appear as broad multiplets in the aliphatic region (approximately 1.5-1.9 ppm and 3.1-3.8 ppm).

¹³C NMR Analysis:

- Acquire the carbon-13 NMR spectrum. Signals corresponding to the carbonyl carbons and the carbons of the piperidine rings would be expected.

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of dry Azodicarboxylic acid dipiperidide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Analysis:

- Obtain a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the IR spectrum.
- The spectrum should show a characteristic strong absorption band for the carbonyl (C=O) group around 1705 cm^{-1} . The absence of N-H stretching bands would confirm the dipiperidide structure.

Applications and Logical Workflows

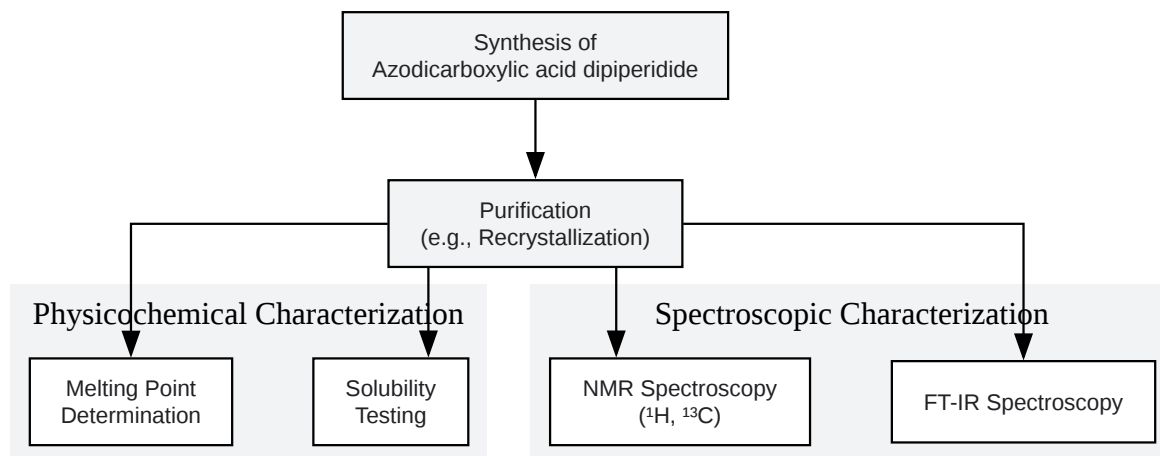
Azodicarboxylic acid dipiperidide is a key reagent in the Mitsunobu reaction, a versatile method for the stereospecific conversion of alcohols to a variety of other functional groups.

Role in the Mitsunobu Reaction

In the Mitsunobu reaction, ADDP acts as an oxidant in conjunction with a phosphine (typically triphenylphosphine or tributylphosphine) to activate an alcohol for nucleophilic substitution with inversion of stereochemistry. ADDP is particularly advantageous over other azodicarboxylates like DEAD (diethyl azodicarboxylate) when the nucleophile is a weak acid ($\text{pK}_a > 11$), as the intermediate formed from ADDP is a stronger base.^[1]

Visualizations

The following diagrams illustrate the general workflow for characterizing an organic compound and the mechanism of the Mitsunobu reaction where Azodicarboxylic acid dipiperidide is utilized.



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Caption: General workflow for the synthesis and characterization of Azodicarboxylic acid dipiperidide.

Caption: Simplified logical flow of the Mitsunobu reaction highlighting the role of ADDP.

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References

- 1. medchemexpress.com [medchemexpress.com]
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